molecular formula C19H22Br2N2O2 B3742530 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol

2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol

Cat. No. B3742530
M. Wt: 470.2 g/mol
InChI Key: VZLUJMKSSCKKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol, also known as DEET (N,N-diethyl-meta-toluamide), is a widely used insect repellent. DEET has been in use for over 60 years and is considered a highly effective insect repellent. The chemical structure of DEET is complex, and its mechanism of action is not fully understood.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is not fully understood. It is believed that 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol works by interfering with the insect's ability to detect the presence of humans or animals. 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is thought to mask the scent of humans and animals, making them less attractive to insects. 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol may also interfere with the insect's ability to detect carbon dioxide, which is a key factor in attracting insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol are not fully understood. 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have low toxicity in humans and animals when used as directed. However, 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol can cause skin irritation and allergic reactions in some individuals. Long-term exposure to 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol has been associated with neurological effects in animals, but there is no evidence of similar effects in humans.

Advantages and Limitations for Lab Experiments

2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is widely used in laboratory experiments to study insect behavior and physiology. 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is a highly effective insect repellent, making it an ideal tool for studying the effects of insect behavior and physiology. However, 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol can interfere with the results of some experiments, particularly those involving the detection of human or animal scent.

Future Directions

There are many potential future directions for research on 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol. One area of research is the development of new insect repellents that are more effective and less toxic than 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol. Another area of research is the study of the mechanism of action of 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol, which is not fully understood. Finally, there is a need for more research on the long-term effects of 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol exposure in humans and animals.

Scientific Research Applications

2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its insect repellent properties. It is used to protect humans and animals from a wide range of insect-borne diseases such as malaria, dengue fever, and Zika virus. 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is also used in agriculture to protect crops from insect damage. 2,4-dibromo-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies.

properties

IUPAC Name

2,4-dibromo-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Br2N2O2/c1-2-25-18-6-4-3-5-17(18)23-9-7-22(8-10-23)13-14-11-15(20)12-16(21)19(14)24/h3-6,11-12,24H,2,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLUJMKSSCKKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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